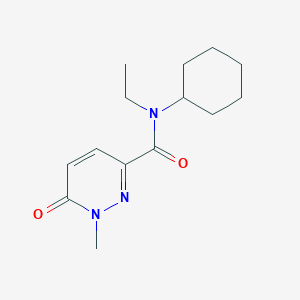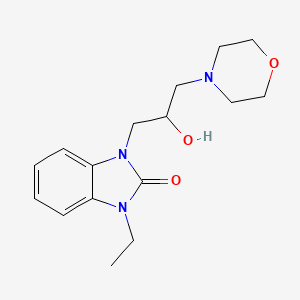![molecular formula C17H19NO3 B7510448 Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7510448.png)
Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone, also known as FMPM, is a chemical compound that has been studied extensively for its potential use in scientific research. This molecule is a piperidine derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone involves its ability to inhibit the activity of acetylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve memory and learning. Additionally, this compound has been shown to have antioxidant properties, which can help to protect the brain from damage caused by free radicals.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the ability to inhibit the activity of acetylcholinesterase, increase the levels of acetylcholine in the brain, and have antioxidant properties. Additionally, this compound has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone in lab experiments is its ability to inhibit the activity of acetylcholinesterase, which can be useful in studying the role of acetylcholine in memory and learning. Additionally, this compound has antioxidant and anti-inflammatory properties, which can be useful in studying the effects of oxidative stress and inflammation on the brain. However, one limitation of using this compound in lab experiments is that it may have off-target effects, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are many potential future directions for research involving Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone. One area of research involves the development of this compound derivatives that have improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Additionally, further studies are needed to investigate the potential use of this compound as a treatment for Alzheimer's disease and other neurodegenerative disorders. Finally, studies are needed to investigate the potential use of this compound in other areas of research, such as cancer and cardiovascular disease.
Synthesemethoden
The synthesis of Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone involves a multi-step process that includes the reaction of furan-2-carbaldehyde with piperidine and subsequent reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with benzyl chloroformate to produce this compound.
Wissenschaftliche Forschungsanwendungen
Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone has been studied for its potential use in various scientific research applications. One of the most promising areas of research involves the study of this compound as a potential treatment for Alzheimer's disease. Studies have shown that this compound has the ability to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in the levels of acetylcholine, which is a neurotransmitter that is important for memory and learning.
Eigenschaften
IUPAC Name |
furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-16(13-5-2-1-3-6-13)14-8-10-18(11-9-14)17(20)15-7-4-12-21-15/h1-7,12,14,16,19H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOLYXAHCWJNIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CC=C2)O)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7510385.png)




![N-[2-(4-fluorophenyl)ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B7510467.png)




